Azane;dihydroxy(oxo)phosphanium;hydrate

Description

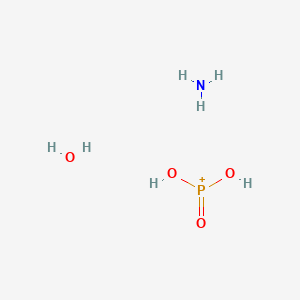

Azane; dihydroxy(oxo)phosphanium; hydrate is a compound comprising three components:

- Azane: The systematic IUPAC name for ammonia (NH₃) .

- Dihydroxy(oxo)phosphanium: A phosphorus-containing ion derived from phosphonic acid (H₃PO₃), with the formula H₂PO₃⁻. The term "phosphanium" indicates a positively charged phosphorus species, but in this context, it likely refers to the anionic form stabilized by ammonium (NH₄⁺) .

- Hydrate: Water molecules incorporated into the crystal lattice.

The compound is structurally interpreted as an ammonium phosphonate hydrate (NH₄H₂PO₃·nH₂O). Phosphonic acid derivatives are notable for their applications in water treatment, corrosion inhibition, and organic synthesis .

Properties

Molecular Formula |

H7NO4P+ |

|---|---|

Molecular Weight |

116.03 g/mol |

IUPAC Name |

azane;dihydroxy(oxo)phosphanium;hydrate |

InChI |

InChI=1S/H3N.HO3P.H2O/c;1-4(2)3;/h1H3;(H-,1,2,3);1H2/p+1 |

InChI Key |

INZYEHCCCKEGDY-UHFFFAOYSA-O |

Canonical SMILES |

N.O.O[P+](=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;dihydroxy(oxo)phosphanium;hydrate typically involves the reaction of azane with dihydroxy(oxo)phosphanium under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature and pH are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The compound is then purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Azane;dihydroxy(oxo)phosphanium;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-phosphorus compounds, while reduction may produce phosphine derivatives.

Scientific Research Applications

Azane;dihydroxy(oxo)phosphanium;hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic and inorganic synthesis reactions.

Biology: Studied for its potential role in biological systems and enzymatic reactions.

Medicine: Investigated for its therapeutic properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Azane;dihydroxy(oxo)phosphanium;hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Chemical and Structural Comparisons

The table below highlights key properties of azane; dihydroxy(oxo)phosphanium; hydrate and analogous compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | Key Applications |

|---|---|---|---|---|

| Azane; dihydroxy(oxo)phosphanium; hydrate | NH₄H₂PO₃·nH₂O | ~116 (anhydrous) | Highly soluble | Water treatment, corrosion inhibition |

| Ammonium dihydrogen phosphate | NH₄H₂PO₄ | 115.02 | Soluble | Fertilizers, flame retardants |

| Sodium phosphonate | Na₂HPO₃ | 149.96 | Soluble | Detergents, scale inhibition |

| Phosphonic acid | H₃PO₃ | 82.00 | Soluble | Reducing agent, organic synthesis |

| Manganese(II) phosphate trihydrate | Mn₃(PO₄)₂·3H₂O | 408.80 | Insoluble | Ceramics, coatings |

Key Observations:

- Cation Influence : Ammonium (NH₄⁺) in azane; dihydroxy(oxo)phosphanium; hydrate enhances solubility compared to metal phosphonates like manganese phosphate (). Sodium phosphonate (Na₂HPO₃) shares high solubility but differs in cation-specific applications (e.g., detergents) .

- Acidity : Phosphonic acid (H₃PO₃) is a stronger acid (pKa ~1.3) than its ammonium salt, which exhibits buffering capacity in aqueous solutions .

- Hydration Effects : Hydrates like NH₄H₂PO₃·nH₂O and Mn₃(PO₄)₂·3H₂O show stability variations; manganese phosphate’s insolubility suits ceramic applications, whereas ammonium phosphonate’s solubility benefits water treatment .

Functional and Industrial Comparisons

(a) Water Treatment and Corrosion Inhibition

- Azane; dihydroxy(oxo)phosphanium; hydrate acts as a scale inhibitor by chelating metal ions (e.g., Ca²⁺, Mg²⁺), preventing mineral deposition in pipelines .

- Sodium phosphonate (Na₂HPO₃) is similarly used but preferred in alkaline environments due to sodium’s compatibility with detergent formulations .

(b) Agricultural and Industrial Uses

- Ammonium dihydrogen phosphate (NH₄H₂PO₄) serves as a fertilizer and flame retardant, leveraging its nitrogen and phosphorus content. In contrast, ammonium phosphonate lacks significant nitrogen release, limiting its agricultural utility .

- Phosphonic acid is a precursor to herbicides like glyphosate, but its ammonium salt is less toxic and more stable in aqueous systems .

(c) Material Science

Research Findings and Innovations

- Synthetic Efficiency : Reactions involving hydrazine and carbonyl groups () highlight challenges in phosphonate synthesis, such as competing side reactions, which may influence the purity of ammonium phosphonate derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.